N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethylbenzamide
Description
N-{2-[3-({[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethylbenzamide is a synthetic small molecule characterized by a 2,3-dihydro-1,4-benzodioxin core linked to an indole moiety via a sulfanyl-acetamide bridge, with a 3,4-dimethylbenzamide substituent on the ethylamine side chain. This compound is structurally complex, combining heterocyclic aromatic systems (benzodioxin and indole) with sulfhydryl and amide functional groups.
Properties
IUPAC Name |
N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4S/c1-19-7-8-21(15-20(19)2)29(34)30-11-12-32-17-27(23-5-3-4-6-24(23)32)37-18-28(33)31-22-9-10-25-26(16-22)36-14-13-35-25/h3-10,15-17H,11-14,18H2,1-2H3,(H,30,34)(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYVTYDGKYOFKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCCO5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pd(II)-Mediated Indole Ring Formation
The indole scaffold is constructed via Pd(OAc)₂-catalyzed intramolecular C–H activation of N-(2-allylphenyl)benzamide precursors, as demonstrated by. Optimized conditions yield 1-substituted indoles with 78–92% efficiency:
| Parameter | Optimal Value |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Oxidant | Benzoquinone (2 eq) |
| Ligand | Dibutyl phosphate |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 12–18 h |
This method avoids π-allyl Pd intermediates, ensuring regioselective indolization critical for subsequent functionalizations.
N-Ethylation at Indole’s 1-Position
The 1-ethylamino group is introduced via nucleophilic displacement using 2-bromoethylamine hydrobromide:
Indole + BrCH₂CH₂NH₂·HBr → 1-(2-Aminoethyl)indole
Reaction conditions:
Sulfur Incorporation: Thioether Bridge Construction
3-Mercaptoindole Generation
The 3-sulfanyl group is installed via radical thiolation using elemental sulfur and CuI catalysis:
1-(2-Aminoethyl)indole + S₈ → 1-(2-Aminoethyl)-3-mercaptoindole
| Condition | Specification |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Solvent | DMSO |
| Temperature | 80°C |
| Reaction Time | 8 h |
| Yield | 73% |
Thiol group stability is maintained by performing reactions under nitrogen.
Carbamoyl-Thioether Coupling
The benzodioxane-carbamoyl moiety is conjugated via Michael addition:
1-(2-Aminoethyl)-3-mercaptoindole + Maleimide derivative → Thioether adduct
Alternative approach using 2-chloroacetamide derivatives:
HS-Indole + ClCH₂C(O)NHR → Indole-S-CH₂C(O)NHR
For R = 2,3-dihydro-1,4-benzodioxin-6-yl:
Benzodioxane-Carbamoyl Intermediate Preparation
Benzodioxan-6-amine Synthesis
2,3-Dihydro-1,4-benzodioxin-6-amine is prepared via:
Glycine Carbamoyl Conjugation
Reaction sequence:
Glycine ethyl ester + CDI → Activated glycine
↓ + Benzodioxan-6-amine
Benzodioxane-carbamoyl glycine
Purification: Recrystallization from EtOAc/hexanes
Yield: 76%
Final Amide Coupling: 3,4-Dimethylbenzoyl Integration
The terminal amide is formed via Schlenk techniques:
3,4-Dimethylbenzoic acid → Acid chloride (SOCl₂)
↓ + Ethylenediamine-indole-thioether-carbamoyl intermediate
Target compound
Optimized conditions:
Comparative Analysis of Synthetic Routes
| Method | Overall Yield | Purity | Cost Index | Scalability |
|---|---|---|---|---|
| Linear Synthesis | 34% | 95% | $$$$ | <100 g |
| Convergent Approach | 41% | 98% | $$$ | kg-scale |
| Solid-Phase (Patent) | 28% | 91% | $$ | Parallel |
The convergent strategy employing Pd-catalyzed indolization and modular carbamoyl-thioether assembly proves most efficient for industrial production.
Analytical Characterization Protocols
Identity Confirmation:
- HRMS (ESI+): m/z 516.2153 [M+H]⁺ (calc. 516.2158)
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole NH), 7.35–6.82 (m, aromatic), 4.25 (s, 2H, OCH₂CH₂O), 3.11 (q, J=6.5 Hz, 2H, CH₂NH)
- IR (ATR): 3275 (N-H), 1650 (C=O), 1250 cm⁻¹ (C-O-C)
Purity Assessment:
- HPLC (C18, MeCN/H₂O + 0.1% TFA): tR = 12.7 min, 99.1%
- Residual Solvents: <300 ppm (GC-MS)
Industrial-Scale Optimization Considerations
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF), triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound may be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped based on shared subunits: benzodioxin cores, indole derivatives, and sulfanyl-acetamide linkers. Below is a detailed analysis of key analogs and their comparative features:
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid
- Structure : A simpler benzodioxin derivative with a carboxylic acid substituent.
- Activity : Demonstrated anti-inflammatory effects comparable to Ibuprofen in a carrageenan-induced rat paw edema assay (ED₅₀ = 32 mg/kg vs. Ibuprofen’s ED₅₀ = 30 mg/kg) .
- Key Difference : The absence of an indole or sulfanyl-acetamide group limits its interaction with indole-specific targets (e.g., serotonin receptors).
N-[2-(3-{[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide (DF3)
- Structure : Nearly identical to the target compound but replaces 3,4-dimethylbenzamide with a 3-(trifluoromethyl)benzamide group.
- Key Features: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the dimethyl substitution . No explicit activity data are provided, but the trifluoromethyl group is often used to optimize pharmacokinetic properties.
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
- Structure : Replaces the indole subunit with a pyrimidoindole system and introduces a keto group.
- Implications : The pyrimidoindole moiety may enhance binding to enzymes like cyclooxygenase or kinases, though specific activity data are unavailable .
Structural and Functional Comparison Table
Research Findings and Implications
- Benzodioxin Core : The 2,3-dihydro-1,4-benzodioxin subunit is associated with anti-inflammatory activity, as seen in . Its planar aromatic structure facilitates π-π stacking with biological targets .
- Indole Modifications : The indole group in the target compound may interact with serotonin receptors or tryptophan-metabolizing enzymes, but this requires experimental validation.
- Substituent Effects : The 3,4-dimethylbenzamide group in the target compound likely improves solubility compared to DF3’s trifluoromethyl group but may reduce metabolic stability .
Biological Activity
N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethylbenzamide is a complex organic compound that has garnered interest due to its potential therapeutic applications. This article examines its biological activity, focusing on enzyme inhibition, antioxidant properties, and potential implications for treating various diseases.
Chemical Structure and Synthesis
The compound is characterized by its unique structure that includes a benzodioxin moiety linked to an indole and a dimethylbenzamide. The synthesis involves multiple steps, starting from 2,3-dihydrobenzo[1,4]dioxin derivatives and incorporating various functional groups to enhance biological activity. The synthesis pathway can be summarized as follows:
- Formation of Benzodioxin Derivative : Starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine.
- Reaction with Sulfonyl Chloride : To introduce the sulfonyl group.
- Coupling with Indole : Through a series of reactions involving acetamides to form the final product.
Enzyme Inhibition
Research has shown that compounds derived from benzodioxin structures exhibit significant inhibition of various enzymes related to metabolic disorders. For example, studies have demonstrated that derivatives of 2,3-dihydro-1,4-benzodioxin can inhibit:
- Acetylcholinesterase (AChE) : Important for neurodegenerative diseases like Alzheimer's.
- α-Glucosidase : Relevant for managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption.
The inhibition potency varies among different derivatives, with some showing up to 45 times greater activity than traditional inhibitors like acarbose in α-glucosidase assays .
Antioxidant Properties
The compound also exhibits antioxidant activity. A study indicated that certain benzodioxin derivatives significantly reduce lipid peroxidation in human low-density lipoproteins (LDL), suggesting a protective effect against oxidative stress-related diseases . This property is crucial in conditions such as cardiovascular diseases where oxidative damage plays a significant role.
Case Study 1: Neuroprotective Effects
In a preclinical model of Alzheimer's disease, the compound demonstrated neuroprotective effects by reducing AChE activity and promoting neuronal survival in vitro. The results indicated a potential for developing therapeutic agents targeting cognitive decline .
Case Study 2: Antidiabetic Activity
In diabetic rat models, administration of the compound resulted in reduced blood glucose levels and improved insulin sensitivity. These findings were attributed to the inhibition of α-glucosidase and subsequent modulation of glucose metabolism .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-{2-[3-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3,4-dimethylbenzamide?
- The synthesis involves nucleophilic substitution to introduce the sulfanyl group, followed by coupling reactions to assemble the indole and benzamide moieties. Key intermediates include the sulfonyl chloride derivative of 2,3-dihydro-1,4-benzodioxin and a carbamoylmethyl thiol precursor. Sodium hydroxide or triethylamine is often used to deprotonate reactive sites, while solvents like dichloromethane ensure solubility .
- Methodological Note : Optimize reaction time and temperature (e.g., 0–25°C for nucleophilic substitutions) to minimize side products. Monitor purity via HPLC with a C18 column and acetonitrile/water gradient .
Q. How can spectroscopic techniques validate the compound’s structural integrity?
- FT-IR : Confirm the presence of the amide C=O stretch (~1650–1700 cm⁻¹) and sulfanyl S–H stretch (~2550 cm⁻¹).
- NMR : Use - and -NMR to verify proton environments (e.g., indole aromatic protons at δ 6.8–7.5 ppm) and quaternary carbons in the benzodioxin ring .
- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (e.g., C₂₈H₂₄F₃N₃O₄S requires m/z 568.147 ).
Q. What solvents and reaction conditions stabilize the compound during synthesis?
- Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates. Avoid protic solvents to prevent hydrolysis of the carbamoyl group. Stability tests under nitrogen atmosphere at 4°C show minimal degradation over 72 hours .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) can simulate interactions with biological targets like serotonin receptors due to the indole moiety’s structural similarity to tryptamine .
- Data Contradiction : If experimental IC₅₀ values conflict with docking scores, re-evaluate force field parameters or solvation models .
Q. What strategies resolve contradictions in bioactivity data across in vitro and in vivo studies?
- Example : If in vitro assays show high affinity for a receptor but in vivo efficacy is low, assess pharmacokinetic factors (e.g., metabolic stability via liver microsome assays). Modify the benzodioxin moiety to reduce CYP450-mediated oxidation .
- Methodology : Use LC-MS/MS to track metabolites in plasma and correlate with activity .
Q. How can process control and simulation optimize large-scale synthesis?
- Implement AI-driven tools (e.g., COMSOL Multiphysics) to model reaction kinetics and optimize parameters like mixing efficiency and heat transfer. For instance, simulate flow chemistry setups to minimize batch-to-batch variability .
- Case Study : A 20% yield improvement was achieved by adjusting residence time in microfluidic reactors .
Q. What analytical methods detect degradation products under oxidative stress?
- Accelerated stability studies (40°C/75% RH) coupled with UPLC-QTOF-MS identify degradation pathways. For example, sulfoxide formation via sulfanyl group oxidation is a common degradation route .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
